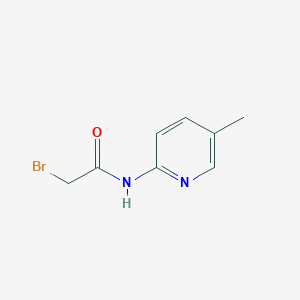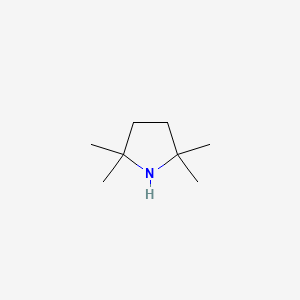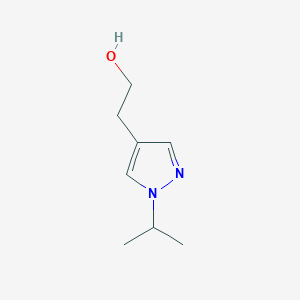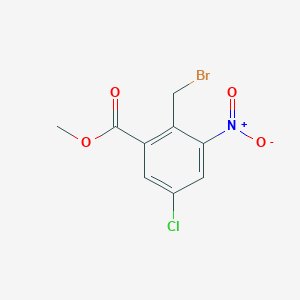![molecular formula C11H15BN2O2 B8739556 (2-tert-butyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid CAS No. 1089669-71-5](/img/structure/B8739556.png)
(2-tert-butyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid
概要
説明
(2-tert-butyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronic acid group attached to a pyrrolo[2,3-B]pyridine core, which is further substituted with a tert-butyl group. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-butyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid typically involves the formation of the pyrrolo[2,3-B]pyridine core followed by the introduction of the boronic acid group. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, an aryl or vinyl boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in various solvents, including water and organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2-tert-butyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halides or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group may yield boronic esters, while reduction can produce boranes.
科学的研究の応用
(2-tert-butyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid has several scientific research applications:
Biology: The compound can be used in the development of boron-containing drugs and bioactive molecules.
Industry: The compound is valuable in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of (2-tert-butyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules. The pyrrolo[2,3-B]pyridine core provides additional binding interactions, enhancing the compound’s specificity and potency.
類似化合物との比較
Similar Compounds
1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid: Similar structure but lacks the tert-butyl group.
tert-Butyl 4-(1H-pyrrolo[2,3-B]pyridin-4-yl)piperazine-1-carboxylate: Contains a piperazine group instead of a boronic acid group.
tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-B]pyridine-1-carboxylate: Contains a hydroxymethyl group and a carboxylate group.
Uniqueness
The presence of the tert-butyl group in (2-tert-butyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid imparts unique steric and electronic properties, making it distinct from other similar compounds. This substitution can influence the compound’s reactivity and binding interactions, enhancing its utility in various applications.
特性
CAS番号 |
1089669-71-5 |
|---|---|
分子式 |
C11H15BN2O2 |
分子量 |
218.06 g/mol |
IUPAC名 |
(2-tert-butyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid |
InChI |
InChI=1S/C11H15BN2O2/c1-11(2,3)9-6-7-8(12(15)16)4-5-13-10(7)14-9/h4-6,15-16H,1-3H3,(H,13,14) |
InChIキー |
QYRHLEWZWFSJEU-UHFFFAOYSA-N |
正規SMILES |
B(C1=C2C=C(NC2=NC=C1)C(C)(C)C)(O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Bromomethyl-5-methylbenzo[b]thiophene](/img/structure/B8739559.png)
![Ethyl 4-{[(tert-butoxy)carbonyl]amino}-3-oxo-5-phenylpentanoate](/img/structure/B8739562.png)





